N'-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diethylamino, phenyl, and tetrahydrocarbazolyl groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
- N’-{(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
- N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
Uniqueness
N’-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
Molecular Formula |
C26H32N4O |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H32N4O/c1-3-29(4-2)21-15-13-20(14-16-21)19-27-28-26(31)17-18-30-24-11-7-5-9-22(24)23-10-6-8-12-25(23)30/h5,7,9,11,13-16,19H,3-4,6,8,10,12,17-18H2,1-2H3,(H,28,31) |
InChI Key |
MVCNXDJGVNDKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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